molecular formula C10H13ClFN3 B1488998 4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)pyrimidine CAS No. 2092664-48-5

4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)pyrimidine

Cat. No. B1488998
CAS RN: 2092664-48-5
M. Wt: 229.68 g/mol
InChI Key: IRHMBUAILBDSDP-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)pyrimidine (abbreviated as CMPF) is a pyrimidine-based compound that is mainly of pharmaceutical interest due to its potential for medicinal applications. It has a molecular weight of 229.68 g/mol .


Synthesis Analysis

A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular formula of CMPF is C10H13ClFN3 . It is a pyrimidine-based compound, which means it contains a six-membered ring with two nitrogen atoms at positions 1 and 3 .


Chemical Reactions Analysis

Pyrimidine and its derivatives have been described with a wide range of biological potential i.e., anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial . A series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride .


Physical And Chemical Properties Analysis

CMPF has a molecular weight of 229.68 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Corrosion Inhibition

  • A study by Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of piperidine derivatives on iron. Their research, involving quantum chemical calculations and molecular dynamics simulations, is relevant to understanding the protective capabilities of these compounds in industrial applications.

Anti-Cancer Activity

  • Research by Hammam et al. (2005) investigated fluoro-substituted benzo[b]pyran and its derivatives, revealing their potential anti-lung cancer activity. This study highlights the medicinal chemistry aspects of fluoro-substituted pyrimidine compounds.

Antibacterial Activity

  • Merugu et al. (2010) and Imran et al. (2016) conducted studies on piperidine containing pyrimidine compounds, focusing on their synthesis and antibacterial properties. These studies contribute to the development of new antibacterial agents.

Synthesis and Applications in Drug Development

  • Zhang et al. (2009) described the practical synthesis of a key intermediate in the preparation of potent deoxycytidine kinase inhibitors. This research is significant in the field of drug development, particularly in designing new therapeutic agents.

Structural and Electronic Properties

  • Georges et al. (1989) analyzed the structural and electronic properties of anticonvulsant drugs, including compounds with a piperidin-4-ol moiety. Their work provides insights into the molecular basis of drug action.

Antimicrobial Activity

  • El-Maghraby et al. (2002) explored the antimicrobial activity of novel fluorinated thiazolo[3,2-a]pyridines and thiazolo[2′,3′:1,6]pyrido[2,3-d]pyrimidines. This study adds to the understanding of the antimicrobial properties of pyrimidine derivatives.

Mechanism of Action

While the specific mechanism of action for CMPF is not mentioned in the search results, pyrimidine derivatives are known to exhibit a range of pharmacological effects. For instance, N-benzylpiperidine benzisoxazole derivatives are selective inhibitors of the enzyme acetylcholinesterase (AChE), which are used for the treatment of Alzheimer’s disease .

properties

IUPAC Name

4-chloro-6-[3-(fluoromethyl)piperidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN3/c11-9-4-10(14-7-13-9)15-3-1-2-8(5-12)6-15/h4,7-8H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHMBUAILBDSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=NC=N2)Cl)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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